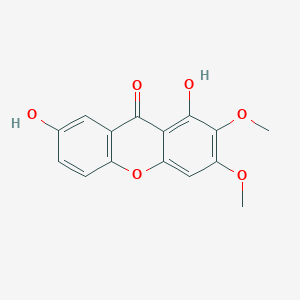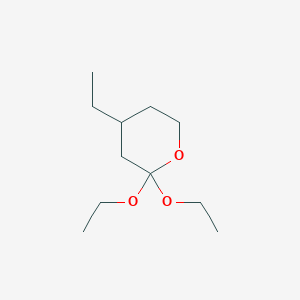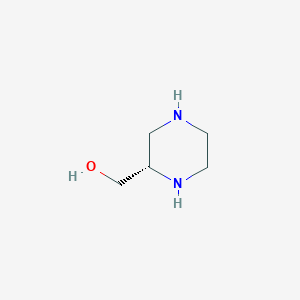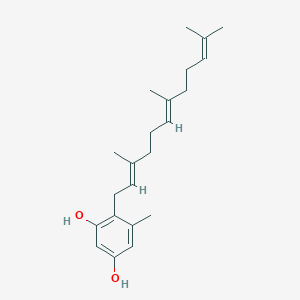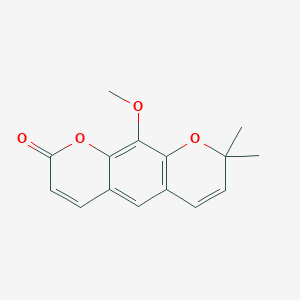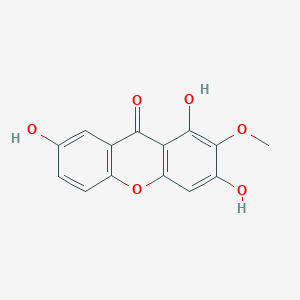
1,3,7-Trihydroxy-2-methoxyxanthone
Vue d'ensemble
Description
1,3,7-Trihydroxy-2-methoxyxanthone is a type of xanthone, a class of secondary metabolites found in various organisms such as plants, fungi, and lichens . It is isolated from the roots of Polygala fallax and exhibits antioxidation activity . Xanthones are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .
Synthesis Analysis
The synthesis of xanthones has been a subject of extensive research. The classical method of xanthone synthesis was reported by Michael and Kostanecki, which involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . More recent methods have utilized catalysts such as ytterbium, palladium, ruthenium, and copper, and have employed techniques such as the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, and intermolecular and intramolecular couplings .Molecular Structure Analysis
The molecular structure of 1,3,7-Trihydroxy-2-methoxyxanthone, like other xanthones, is characterized by a dibenzo-γ-pirone scaffold, known as 9H-xanthen-9-one, with the molecular formula of C13H8O2 . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .Chemical Reactions Analysis
Xanthones, including 1,3,7-Trihydroxy-2-methoxyxanthone, can engage with a variety of pharmacological targets due to their structure . The symmetric linked core of xanthones has a heterogeneous biogenetic background . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .Applications De Recherche Scientifique
1. Phototherapy Applications
The compound 8-methoxypsoralen, a derivative closely related to 1,3,7-Trihydroxy-2-methoxyxanthone, has been studied for its potential in treating psoriasis through phototherapy. The therapy involves the oral administration of 8-methoxypsoralen followed by exposure to longwave ultraviolet light, leading to complete clearing of generalized psoriasis in patients. This treatment takes advantage of the compound's ability to inhibit epidermal DNA synthesis, which is significant in psoriasis characterized by an accelerated cell cycle and rate of DNA synthesis (Parrish et al., 1974).
2. Benzophenone-type UV Filters Study
Another closely related compound, 2-hydroxy-4-methoxy benzophenone (BP-3), part of the benzophenone (BP)-type UV filters group, has been analyzed for its concentration in urine samples from Chinese young adults. BP-type UV filters are prevalent in daily life, and this study has provided insight into the exposure levels and potential sources of these compounds. While not directly studying 1,3,7-Trihydroxy-2-methoxyxanthone, this research offers an understanding of the environmental and human exposure to similar chemical structures (Gao et al., 2015).
3. Therapeutic Applications in Cancer
A Phase II trial explored the application of 2-methoxyestradiol, a compound structurally related to 1,3,7-Trihydroxy-2-methoxyxanthone, in treating hormone-refractory prostate cancer. The study assessed the pharmacokinetics, pharmacodynamics, and efficacy of oral 2-methoxyestradiol capsules. This research contributes to understanding the broader implications and potential therapeutic applications of structurally similar compounds (Sweeney et al., 2005).
Mécanisme D'action
Orientations Futures
The future directions for the study of 1,3,7-Trihydroxy-2-methoxyxanthone and other xanthones involve further investigation into their synthesis, bioactivity, and potential applications in the pharmaceutical field . There is also interest in exploring the use of nanotechnology for enhanced efficacy of xanthones .
Propriétés
IUPAC Name |
1,3,7-trihydroxy-2-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-14-8(16)5-10-11(13(14)18)12(17)7-4-6(15)2-3-9(7)20-10/h2-5,15-16,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRAYJUKLGHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478227 | |
| Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trihydroxy-2-methoxyxanthone | |
CAS RN |
211948-69-5 | |
| Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)



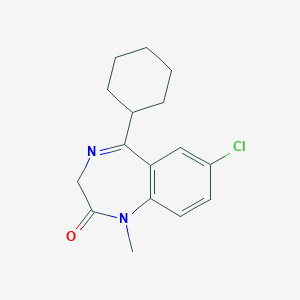


![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
